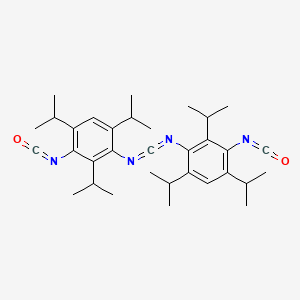
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the benzofuran ring. It is primarily used in experimental and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzofuran derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures to industrial levels. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function .
Comparaison Avec Des Composés Similaires
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Lacks the fluorine atom at the 7th position.
7-Methoxy-2-methylbenzofuran-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group at the 6th position.
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: A structurally related compound with different substitution patterns.
Uniqueness: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, hydroxyl, and carboxylic acid groups on the benzofuran ring provides a distinct set of properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
854515-90-5 |
|---|---|
Formule moléculaire |
C10H7FO4 |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
7-fluoro-6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c1-4-7(10(13)14)5-2-3-6(12)8(11)9(5)15-4/h2-3,12H,1H3,(H,13,14) |
Clé InChI |
RCJJEDUWWFPJFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C(=C(C=C2)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


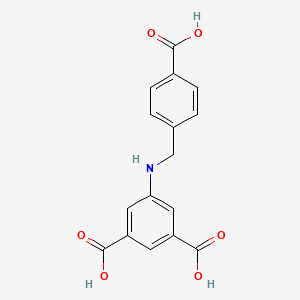
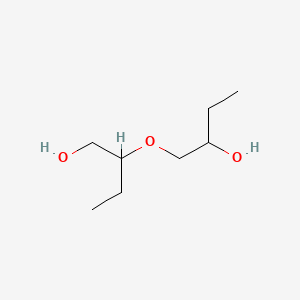
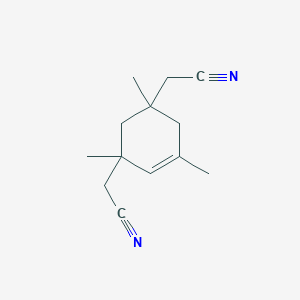
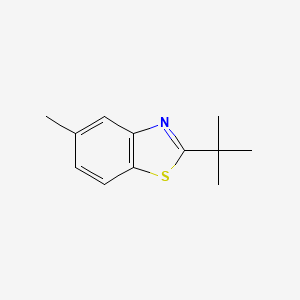
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
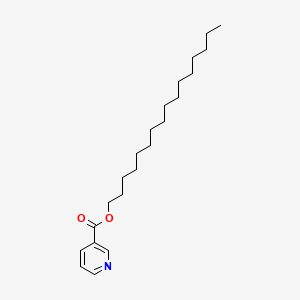
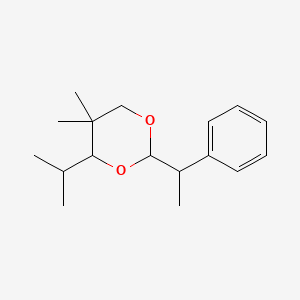
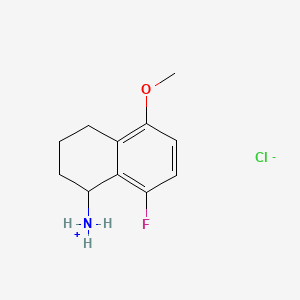
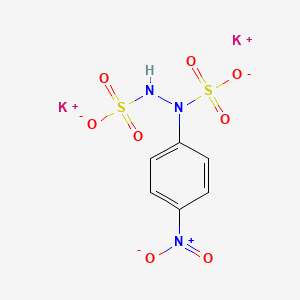
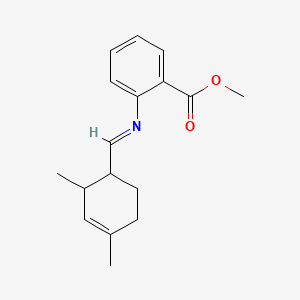
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
